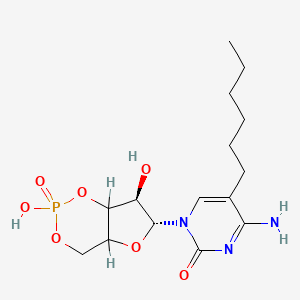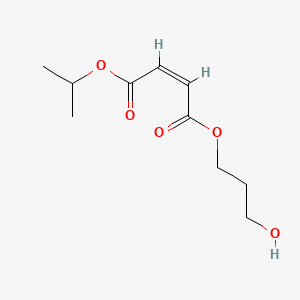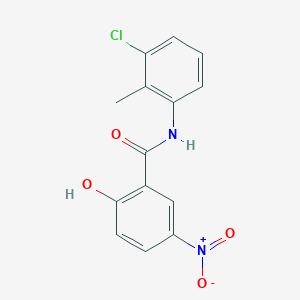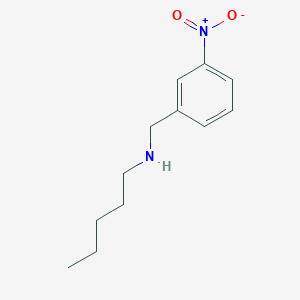
Benz(a)anthracene-8-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene-8-methanol is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its complex structure consisting of four fused benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benz(a)anthracene-8-methanol typically involves the functionalization of benz(a)anthracene. One common method is the hydroxylation of benz(a)anthracene using reagents such as osmium tetroxide (OsO4) followed by reduction with sodium borohydride (NaBH4). This process yields this compound with high specificity.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using catalytic systems to ensure efficiency and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Benz(a)anthracene-8-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form benz(a)anthracene-8-aldehyde or benz(a)anthracene-8-carboxylic acid.
Reduction: The compound can be reduced to form benz(a)anthracene-8-methane.
Substitution: Electrophilic aromatic substitution reactions can occur at different positions on the benz(a)anthracene ring system.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Benz(a)anthracene-8-aldehyde, benz(a)anthracene-8-carboxylic acid.
Reduction: Benz(a)anthracene-8-methane.
Substitution: Various substituted benz(a)anthracene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene-8-methanol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying PAH behavior.
Biology: Investigated for its interactions with biological macromolecules, including DNA and proteins, due to its structural similarity to other biologically active PAHs.
Medicine: Explored for its potential role in drug development, particularly in cancer research, given the carcinogenic nature of its parent compound, benz(a)anthracene.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of benz(a)anthracene-8-methanol involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis and carcinogenesis. The compound’s hydroxyl group allows for further metabolic activation, forming reactive intermediates that can bind covalently to DNA and proteins, leading to cellular damage.
Vergleich Mit ähnlichen Verbindungen
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyrene: Another PAH with a similar structure and higher carcinogenic potential.
Chrysene: A PAH with four fused benzene rings, similar in structure but with different biological activities.
Uniqueness: Benz(a)anthracene-8-methanol is unique due to the presence of the hydroxyl group at the 8-position, which imparts distinct chemical reactivity and biological interactions compared to its parent compound and other similar PAHs
Eigenschaften
CAS-Nummer |
72533-44-9 |
|---|---|
Molekularformel |
C19H14O |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
benzo[a]anthracen-8-ylmethanol |
InChI |
InChI=1S/C19H14O/c20-12-16-6-3-5-14-11-19-15(10-18(14)16)9-8-13-4-1-2-7-17(13)19/h1-11,20H,12H2 |
InChI-Schlüssel |
ZUEZPIWPVGHNDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C(C4=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


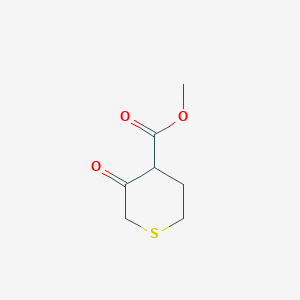
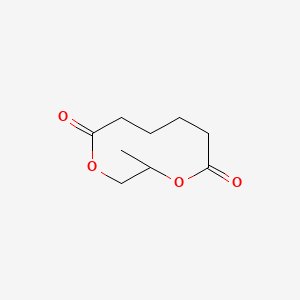
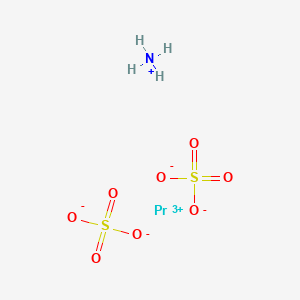

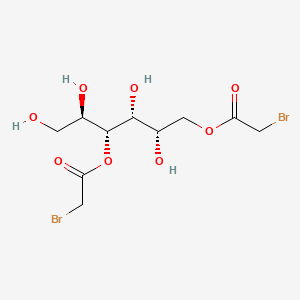

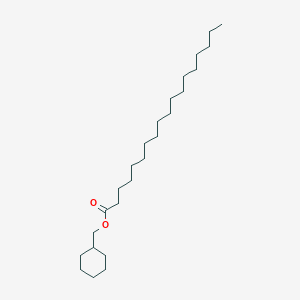

![(R)-8-chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12644782.png)
